2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-L-phenyalanine typically involves the use of standard peptide synthesis techniques. One common method is the Strecker synthesis , which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an alpha-amino nitrile, followed by hydrolysis to yield the amino acid . Another method involves the hydrogenation of a Schiff base formed from the corresponding aldehyde and amine .
Industrial Production Methods
Industrial production of 4-Phenyl-L-phenyalanine may involve enzymatic synthesis using phenylalanine ammonia-lyase (PAL) to catalyze the addition of ammonia to cinnamic acid derivatives . This method is advantageous due to its high specificity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-L-phenyalanine undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenylalanine derivatives .
Scientific Research Applications
4-Phenyl-L-phenyalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-L-phenyalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules . The biphenyl group can interact with aromatic residues in proteins, affecting their folding and stability . Additionally, the compound can act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent amino acid, which lacks the biphenyl group.
Tyrosine: Another aromatic amino acid with a hydroxyl group on the phenyl ring.
Tryptophan: An aromatic amino acid with an indole group.
Uniqueness
4-Phenyl-L-phenyalanine is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties compared to other aromatic amino acids . This structural feature allows for unique interactions with proteins and enzymes, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-15(17(21)22)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(20)18(23)24/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24) |
InChI Key |
SFFJTJAQSFLYFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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